molecular formula C15H13NO5S B10857014 Mmp2-IN-1

Mmp2-IN-1

Cat. No.: B10857014
M. Wt: 319.3 g/mol
InChI Key: XXJKWYKORAOIFE-UHFFFAOYSA-N
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Description

MMP2-IN-1 is a compound known for its inhibitory effects on matrix metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of the extracellular matrix. This compound has shown potential in halting the growth and inducing apoptosis in certain cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMP2-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as condensation reactions, cyclization, and purification processes .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process would include steps such as raw material procurement, reaction optimization, product isolation, and purification .

Chemical Reactions Analysis

Types of Reactions

MMP2-IN-1 primarily undergoes reactions typical of organic compounds, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions could result in various substituted derivatives with different functional groups .

Scientific Research Applications

MMP2-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of matrix metalloproteinase-2 and its effects on various chemical processes.

    Biology: Employed in research to understand the role of matrix metalloproteinase-2 in cellular processes such as cell migration, invasion, and apoptosis.

    Medicine: Investigated for its potential therapeutic applications in treating diseases characterized by excessive matrix metalloproteinase-2 activity, such as cancer and fibrosis.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting matrix metalloproteinase-2

Mechanism of Action

MMP2-IN-1 exerts its effects by binding to the active site of matrix metalloproteinase-2, thereby inhibiting its enzymatic activity. This inhibition prevents the degradation of the extracellular matrix, which is crucial for processes such as tumor invasion and metastasis. The compound’s molecular targets include the zinc ion in the active site of matrix metalloproteinase-2, and its pathways involve the regulation of extracellular matrix remodeling and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    Ilomastat: Another matrix metalloproteinase inhibitor with a broad spectrum of activity.

    Batimastat: A hydroxamate-based inhibitor targeting multiple matrix metalloproteinases.

    Marimastat: A synthetic inhibitor with similar mechanisms of action but different pharmacokinetic properties.

Uniqueness of MMP2-IN-1

This compound is unique due to its selective inhibition of matrix metalloproteinase-2, which reduces the likelihood of off-target effects seen with broad-spectrum inhibitors. This selectivity makes it a promising candidate for targeted therapies with potentially fewer side effects .

Properties

Molecular Formula

C15H13NO5S

Molecular Weight

319.3 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione

InChI

InChI=1S/C15H13NO5S/c1-11-2-4-13(5-3-11)22(19,20)16-14(18)10-21-15(16)8-6-12(17)7-9-15/h2-9H,10H2,1H3

InChI Key

XXJKWYKORAOIFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)COC23C=CC(=O)C=C3

Origin of Product

United States

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